molecular formula C20H21N5O B3015889 (3-(1H-tetrazol-1-yl)phenyl)(3-phenylazepan-1-yl)methanone CAS No. 1705084-81-6

(3-(1H-tetrazol-1-yl)phenyl)(3-phenylazepan-1-yl)methanone

Cat. No. B3015889
M. Wt: 347.422
InChI Key: PITSCZRGNRYTHX-UHFFFAOYSA-N
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Description

The compound contains a tetrazole group, which is a type of heterocyclic aromatic compound that consists of a five-membered ring containing four nitrogen atoms and one carbon atom . It also contains a phenyl group, which is a functional group made up of six carbon atoms attached in a hexagonal planar ring . The azepane ring, a seven-membered cyclic compound, is another notable feature of this compound.


Chemical Reactions Analysis

Tetrazoles are known to participate in various chemical reactions. They can act as a bioisostere for the carboxylic acid functional group, meaning they can have similar properties and can often replace carboxylic acids in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Tetrazoles are generally stable and have low basicity .

Scientific Research Applications

Cancer Research Applications

A novel naphthyridine derivative exhibited significant anticancer activity against human malignant melanoma A375 cells. It was observed to induce necroptosis at low concentrations and apoptosis at high concentrations. This behavior suggests its potential as a chemical substance for melanoma treatment, underlining the importance of dosage in therapeutic applications (Kong et al., 2018).

Synthetic Chemistry

In synthetic chemistry, hydrazoic acid was utilized safely and reliably for the synthesis of 5-substituted-1H-tetrazoles and for the preparation of N-(2-azidoethyl)acylamides in a continuous flow reactor. This demonstrates the compound's utility in creating structurally diverse molecules with potential applications in various fields of chemistry and materials science (Gutmann et al., 2012).

Materials Science

The synthesis of novel phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes showcased induced fluorescence properties and enhanced photostability. These materials are promising for applications requiring stable, high-performance fluorescent dyes, such as in the textile industry and in the development of optical sensors and devices (Jadhav et al., 2018).

Antimicrobial and Anticonvulsant Properties

Research on 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles revealed moderate antibacterial and antifungal activities, as well as excellent anticonvulsant properties. This highlights the compound's potential in pharmaceutical research, specifically in developing new treatments for infections and seizures (Rajasekaran et al., 2006).

Antibacterial Activity

A series of pyrazoline derivatives exhibited good antimicrobial activity, comparable to standard drugs. This suggests their usefulness in developing new antibacterial agents, particularly those containing a methoxy group which showed high activity (Kumar et al., 2012).

Safety And Hazards

As with any compound, the safety and hazards would depend on the specific properties of the compound. Some tetrazoles can be explosive, so care must be taken when handling them .

Future Directions

The future directions for research into this compound would depend on its properties and potential applications. Tetrazoles are an active area of research due to their potential uses in medicinal chemistry and other fields .

properties

IUPAC Name

(3-phenylazepan-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(17-10-6-11-19(13-17)25-15-21-22-23-25)24-12-5-4-9-18(14-24)16-7-2-1-3-8-16/h1-3,6-8,10-11,13,15,18H,4-5,9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITSCZRGNRYTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-tetrazol-1-yl)phenyl)(3-phenylazepan-1-yl)methanone

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